molecular formula C6H10O4 B571474 Adipic Acid-13C6 CAS No. 942037-55-0

Adipic Acid-13C6

Cat. No. B571474
CAS RN: 942037-55-0
M. Wt: 152.096
InChI Key: WNLRTRBMVRJNCN-IDEBNGHGSA-N
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Description

Adipic Acid-13C6, also known as Hexanedioic-13C6 acid, is a labeled form of Adipic acid . It has an empirical formula of 13C6H10O4 and a molecular weight of 152.10 . It is primarily used as a precursor for the industrial production of nylon and other polymers .


Molecular Structure Analysis

The molecular structure of Adipic Acid-13C6 is represented by the empirical formula 13C6H10O4 . The SMILES string representation is O13C=O)=O .

It is soluble in methanol, ethanol, ethyl acetate, and acetone, slightly soluble in water and cyclohexane, and insoluble in benzene .

Scientific Research Applications

Precursor for Industrial Production of Nylon and Other Polymers

Adipic Acid-13C6, also known as hexanedioic acid, is primarily used as a precursor for the industrial production of nylon and other polymers . The production of nylon involves a polycondensation reaction where adipic acid reacts with hexamethylenediamine.

Controlled Release Formulations of Medications

Adipic Acid-13C6 is used in controlled release formulations of some medications . The acid can be used to create certain types of drug delivery systems, particularly for drugs that need to be released slowly over time.

Flavorant and Gelling Aid in Foods

In the food industry, Adipic Acid-13C6 is used as a flavorant and gelling aid . It can provide a tart taste in some food products and can also be used to gel certain types of foodstuffs.

Biosensor-Based High-Throughput Screening

Adipic Acid-13C6 has been used in biosensor-based high-throughput screening to enable efficient adipic acid production . This method has been used to screen for high-performance strains, leading to significant improvements in adipic acid production.

Bio-Based Production of Adipic Acid

Due to environmental concerns with traditional methods of producing adipic acid, bio-based production using Adipic Acid-13C6 has significantly advanced with the development of metabolic engineering and synthetic biology .

Research on Inborn Errors of Metabolism

Adipic Acid-13C6 is associated with several inborn errors of metabolism, including HMG-CoA lyase deficiency, carnitine-acylcarnitine translocase deficiency, malonyl-CoA decarboxylase deficiency, and medium Chain acyl-CoA dehydrogenase deficiency . It is used for research purposes in these areas.

Safety and Hazards

Adipic Acid-13C6 causes serious eye damage and is harmful to aquatic life . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing . It is also combustible and forms explosive mixtures with air on intense heating .

Mechanism of Action

Target of Action

Adipic Acid-13C6 is the 13C labeled version of Adipic acid . Adipic acid is associated with several metabolic disorders, including HMG-CoA lyase deficiency, carnitine-acylcarnitine translocase deficiency, malonyl-CoA decarboxylase deficiency, and medium Chain acyl-CoA dehydrogenase deficiency . These are the primary targets of Adipic Acid-13C6.

Mode of Action

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Biochemical Pathways

Adipic Acid-13C6 is involved in several biochemical pathways related to the metabolic disorders it is associated with. For instance, it is linked with the HMG-CoA lyase deficiency, which is a disorder of leucine metabolism and ketogenesis . It is also associated with carnitine-acylcarnitine translocase deficiency, malonyl-CoA decarboxylase deficiency, and medium Chain acyl-CoA dehydrogenase deficiency, which are inborn errors of metabolism .

Pharmacokinetics

It is known that the incorporation of stable isotopes like 13c can potentially affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

Given its association with several metabolic disorders, it can be inferred that its action would likely result in changes to the metabolic processes related to these disorders .

properties

IUPAC Name

(1,2,3,4,5,6-13C6)hexanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLRTRBMVRJNCN-IDEBNGHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13CH2][13CH2][13C](=O)O)[13CH2][13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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